Aminomethanesulfonic acid

Glycine Receptor Ion Channel Pharmacology

Researchers studying ligand-gated ion channels often face a gap between full and partial agonists. Aminomethanesulfonic acid (AMS) fills this gap. • Glycine receptor agonist with high open probability (Po=0.85), bridging the efficacy boundary between glycine and partial agonists like taurine. • Inhibits TNF-α production in Kupffer cells, demonstrating hepatoprotective effects in endotoxemia models. • Opposes taurine's effect on retinal calcium uptake, enabling pathway-specific dissection. Supplied as ≥97% pure crystalline powder with full QC documentation for reliable research outcomes.

Molecular Formula CH5NO3S
Molecular Weight 111.12 g/mol
CAS No. 13881-91-9
Cat. No. B080838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomethanesulfonic acid
CAS13881-91-9
Synonymsaminomethanesulfonic acid
Molecular FormulaCH5NO3S
Molecular Weight111.12 g/mol
Structural Identifiers
SMILESC(N)S(=O)(=O)O
InChIInChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5)
InChIKeyOBESRABRARNZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminomethanesulfonic Acid: Chemical and Physical Specifications


Aminomethanesulfonic acid (CAS 13881-91-9), also known as aminomethylsulfonic acid, is a small molecule aminosulfonic acid with the molecular formula CH5NO3S and a molecular weight of 111.12 g/mol [1]. It is typically supplied as a white to almost white crystalline powder with a purity specification of ≥97.0% . The compound is a solid at room temperature (20°C) and decomposes upon melting, with reported melting points ranging from 180-185°C to 200-210°C [1]. Its solubility in water is established at 17 g/L at 17°C, yielding a solution pH of 3.2 [1]. Due to its corrosive nature (Hazard Class 8, Packing Group III), it requires appropriate handling and storage precautions .

1 Glycine receptor agonist efficacy study fit
2 Retinal Ca2+ uptake modulation tool
3 pH-sensitive ion channel probe
4 Sulfomethylation synthesis intermediate

Why Substitution Fails for Aminomethanesulfonic Acid


Aminomethanesulfonic acid (AMS) is not a simple interchangeable analog of its close structural relatives, such as taurine (2-aminoethanesulfonic acid) or glycine (aminoethanoic acid). Despite shared functional groups, the specific carbon chain length and geometry of AMS confer unique biological activities. For instance, in retinal tissue, AMS and taurine exert opposite effects on calcium ion uptake, a finding that highlights the critical role of the methylene spacer [1]. Furthermore, while glycine and taurine are partial agonists, AMS acts as a highly efficacious agonist at the glycine receptor, a difference rooted in the compound's ability to stabilize specific channel conformations [2]. The compound's inherent chemical instability at physiological pH, requiring acidic conditions for experimental use, is another key differentiator that distinguishes it from more stable analogs like taurine [2][3]. These findings collectively demonstrate that the pharmacological and biochemical profile of AMS is distinct and cannot be inferred from or replaced by in-class alternatives.

Functional inversion AMS inhibits retinal Ca2+ uptake while taurine stimulates it; a single carbon shift inverts the biological response.
GlyR partial agonism gap AMS exhibits reported full agonist-like open probability, unlike partial agonists taurine and β-alanine; efficacy context differs markedly.
pH-dependent stability AMS degrades at physiological pH and requires acidic conditions (pH ~5.0); stable analogs do not need this assay restriction.

Aminomethanesulfonic Acid Differentiation Evidence


Glycine Receptor Agonist Efficacy

In a direct head-to-head comparison, aminomethanesulfonic acid (AMS) was shown to be a highly efficacious agonist at the zebrafish α1 glycine receptor (GlyR) at pH 5.0, eliciting a maximum single-channel open probability (Po) of 0.85. This was substantially higher than the efficacies of the related partial agonists β-alanine (Po = 0.54) and taurine (Po = 0.12) under identical conditions. The efficacy of AMS was second only to the full agonist glycine itself (Po = 0.96) [1].

GlyR Agonist Po
Head-to-head
AMS Po 0.85 vs β-alanine 0.54, taurine 0.12, glycine 0.96
Reported full agonist-like efficacy context
Zebrafish α1 GlyR, pH 5.0, cell-attached patches
Glycine Receptor Ion Channel Pharmacology Agonist Efficacy

Retinal Calcium Uptake Modulation

A study on ATP-dependent calcium ion (Ca2+) uptake in rat retinal membrane preparations revealed a structure-dependent functional switch among taurine homologs. While taurine stimulated Ca2+ uptake, aminomethanesulfonic acid (AMS), its lower homolog, inhibited the process. The higher homolog, 3-aminopropanesulfonic acid, had no effect [1]. This demonstrates a qualitative, not just quantitative, difference in biological activity based on a single carbon atom variation.

Ca2+ Uptake Effect
Head-to-head
AMS: Inhibition; Taurine: Stimulation
Functional inversion vs. homolog
Rat retinal membranes, low Ca2+ conditions
Calcium Transport Retina Taurine Analog Ex Vivo

Hepatoprotective TNF-α Suppression

In a comparative study on LPS-stimulated rat Kupffer cells, aminomethanesulfonic acid (AMS) demonstrated superior inhibition of TNF-α production compared to glycine. While AMS significantly suppressed TNF-α in a concentration-dependent manner at 300 μM, glycine and other analogs like taurine, sarcosine, and dimethylglycine failed to show this effect [1]. Furthermore, in vivo mouse studies showed that AMS pretreatment improved survival rates following LPS/D-galactosamine injection and reduced both serum and hepatic mRNA levels of TNF-α [1].

TNF-α Modulation
Head-to-head
AMS inhibited TNF-α at 300 μM; glycine, taurine, sarcosine, dimethylglycine showed no effect
Reported TNF-α suppression context
Kupffer cells, endotoxemia model
Hepatoprotection Inflammation Kupffer Cell TNF-α

pH-Dependent Stability

A key differentiator for AMS is its inherent chemical instability at physiological pH (7.4), a property not shared by stable analogs like taurine. Research has shown that AMS's activity at the glycine receptor was previously undetected because it rapidly degrades in neutral buffers [1][2]. This instability mandates the use of acidic assay conditions (e.g., pH 5.0) to observe its full pharmacological effects, a critical consideration for experimental design that is not required for more stable comparators [1].

pH Stability
Method context
Unstable at pH 7.4; active at pH 5.0
pH-dependent assay design required
Stable analogs tolerate physiological pH
pH Stability Assay Condition Methodological Glycine Receptor

Aminomethanesulfonic Acid: Key Applications


Full vs Partial Agonism at Ion Channels

As demonstrated in Section 3, aminomethanesulfonic acid (AMS) serves as a uniquely positioned agonist, sitting at the efficacy boundary between full and partial agonists at the glycine receptor. Its high open probability (Po = 0.85) compared to partial agonists (e.g., taurine, Po = 0.12) makes it an indispensable pharmacological tool for structure-function studies of ligand-gated ion channels [1]. Researchers can use AMS to dissect the conformational transitions that determine agonist efficacy, providing insights that are not accessible with either glycine or weaker partial agonists [1]. Due to its pH sensitivity, experiments must be conducted under acidic conditions (e.g., pH 5.0) to maintain compound stability [2].

Retinal Calcium Homeostasis Studies

AMS's unique and opposing effect on calcium uptake compared to taurine (inhibition vs. stimulation) positions it as a specialized reagent for investigating calcium-dependent processes in excitable tissues such as the retina [3]. It allows researchers to probe the structure-activity relationship of taurinergic modulation and to isolate specific pathways involved in calcium transport, which may be relevant to models of retinal degeneration or other calcium dysregulation disorders [3].

Hepatic Inflammation and Injury Research

The hepatoprotective profile of AMS, characterized by its potent inhibition of TNF-α production in Kupffer cells and its in vivo efficacy in endotoxemia models, is a key point of differentiation from ineffective analogs like glycine and taurine [4]. This makes AMS a valuable tool for investigating the cellular and molecular mechanisms of liver inflammation and for evaluating new therapeutic hypotheses in preclinical models of liver injury, where specific suppression of TNF-α is a desired endpoint [4].

Cephalosporin Intermediate Synthesis

Beyond its biological applications, AMS is a well-defined chemical building block in organic synthesis. It is used as a reactant to synthesize 1-sulfomethyltetrazole-5-thiol disodium salts, which are key intermediates in the preparation of the cephalosporin antibiotic, cefonicid sodium . This industrial application relies on the compound's ability to introduce a sulfomethyl group into a heterocyclic framework, a transformation where its specific sulfonic acid and amine functionalities are essential.

Application
Selection Property
Validation Focus
GlyR agonism mechanism studies
Agonist efficacy context
Single-channel endpoint validation
Retinal calcium transport research
Functional modulation context
Ex vivo Ca2+ uptake assay
Hepatic inflammation model studies
TNF-α modulation context
Kupffer cell & endotoxemia model endpoints
Sulfomethyl heterocycle synthesis
Sulfomethylation intermediate
Intermediate purity and reactivity check

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